molecular formula C23H34N4O2 B6086504 9-[(2,3-dimethoxyphenyl)methyl]-2-[(2,3-dimethylimidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane

9-[(2,3-dimethoxyphenyl)methyl]-2-[(2,3-dimethylimidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane

Cat. No.: B6086504
M. Wt: 398.5 g/mol
InChI Key: MCJUZYTZXJLJEM-UHFFFAOYSA-N
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Description

9-[(2,3-dimethoxyphenyl)methyl]-2-[(2,3-dimethylimidazol-4-yl)methyl]-2,9-diazaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure This compound features a diazaspirodecane core with substituents that include a dimethoxyphenyl group and a dimethylimidazolyl group

Properties

IUPAC Name

9-[(2,3-dimethoxyphenyl)methyl]-2-[(2,3-dimethylimidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O2/c1-18-24-13-20(25(18)2)15-27-12-10-23(17-27)9-6-11-26(16-23)14-19-7-5-8-21(28-3)22(19)29-4/h5,7-8,13H,6,9-12,14-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJUZYTZXJLJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)CN2CCC3(C2)CCCN(C3)CC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2,3-dimethoxyphenyl)methyl]-2-[(2,3-dimethylimidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane typically involves multi-step organic reactions. The process begins with the preparation of the diazaspirodecane core, followed by the introduction of the dimethoxyphenyl and dimethylimidazolyl groups through substitution reactions. Common reagents used in these steps include alkyl halides, imidazole derivatives, and methoxybenzyl halides. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

9-[(2,3-dimethoxyphenyl)methyl]-2-[(2,3-dimethylimidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, imidazole derivatives

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

9-[(2,3-dimethoxyphenyl)methyl]-2-[(2,3-dimethylimidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 9-[(2,3-dimethoxyphenyl)methyl]-2-[(2,3-dimethylimidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9-[(2,3-dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane
  • 2-[(2,3-dimethylimidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane

Uniqueness

The uniqueness of 9-[(2,3-dimethoxyphenyl)methyl]-2-[(2,3-dimethylimidazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane lies in its combination of functional groups, which imparts specific chemical properties and potential applications. The presence of both dimethoxyphenyl and dimethylimidazolyl groups enhances its versatility in chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

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